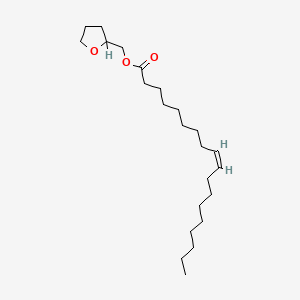

Tetrahydrofurfuryl oleate

Description

The exact mass of the compound Tetrahydrofurfuryl oleate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4843. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Tetrahydrofurfuryl oleate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetrahydrofurfuryl oleate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

oxolan-2-ylmethyl (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H42O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-23(24)26-21-22-18-17-20-25-22/h9-10,22H,2-8,11-21H2,1H3/b10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIPDEPRRXIBGNF-KTKRTIGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC1CCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OCC1CCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H42O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5420-17-7 | |

| Record name | Tetrahydrofurfuryl oleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5420-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydrofurfuryl oleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005420177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC4843 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4843 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetrahydrofurfuryl oleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.120 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAHYDROFURFURYL OLEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95A9ZRK90G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

"synthesis of Tetrahydrofurfuryl oleate from biomass"

An In-Depth Technical Guide to the Synthesis of Tetrahydrofurfuryl Oleate from Biomass

Authored by: A Senior Application Scientist

Foreword: The Imperative for Sustainable Lubricants

The global shift towards a bio-based economy necessitates the development of high-performance, environmentally benign alternatives to petroleum-derived products. Biolubricants, derived from renewable feedstocks, represent a critical frontier in this transition, offering biodegradability and reduced ecotoxicity. Tetrahydrofurfuryl oleate (THFO) emerges as a particularly promising candidate, synergistically combining two key platform molecules derivable from biomass: tetrahydrofurfuryl alcohol (THFA) from lignocellulosic sugars and oleic acid from lipid feedstocks. This guide provides a comprehensive technical overview of the synthesis of THFO, grounded in fundamental chemical principles and field-proven methodologies. We will explore the journey from raw biomass to the final ester, dissecting catalytic strategies and providing actionable protocols for researchers and development professionals.

Part 1: Sourcing the Bio-Derived Building Blocks

The synthesis of THFO is predicated on the efficient procurement of its two primary reactants, tetrahydrofurfuryl alcohol and oleic acid, from disparate biomass streams. Understanding the provenance of these molecules is fundamental to appreciating the holistic sustainability of the final product.

Tetrahydrofurfuryl Alcohol (THFA) via Furfural Hydrogenation

THFA is a versatile solvent and chemical intermediate that is not naturally abundant but is readily synthesized from furfural, a key C5 platform chemical.[1]

-

Furfural Production: Furfural is produced through the acid-catalyzed dehydration of pentose sugars (e.g., xylose), which are abundant in the hemicellulose fraction of lignocellulosic biomass such as corn cobs, sugarcane bagasse, and hardwoods.

-

Catalytic Hydrogenation to THFA: The conversion of furfural to THFA is a selective hydrogenation process that targets both the aldehyde group and the furan ring. This is a critical step where catalyst design dictates product selectivity. High yields of THFA (approaching 100%) can be achieved under relatively mild conditions using catalysts like palladium supported on hydroxyapatite (Pd-HAP).[2][3] The reaction typically proceeds via furfuryl alcohol as an intermediate.[1][2][3]

Caption: Derivation pathway of THFA from lignocellulosic biomass.

Oleic Acid from Lipid Feedstocks

Oleic acid (C18:1) is one of the most common monounsaturated fatty acids in nature.[4] It is sourced primarily from triglycerides found in vegetable oils and animal fats.[4][5]

-

Sources: High concentrations of oleic acid are found in olive oil (~70%), canola oil (~61%), and high-oleic variants of sunflower oil (~80%).[4] Non-edible sources and waste products, such as palm fatty acid distillate (PFAD) and waste cooking oils, are increasingly targeted to avoid competition with food production.[6]

-

Extraction: Oleic acid is typically liberated from its triglyceride backbone via hydrolysis, a reaction that splits the ester bonds to yield free fatty acids and glycerol.

Caption: Liberation of Oleic Acid from triglyceride-rich biomass.

Part 2: Catalytic Strategies for Ester Synthesis

The core of THFO production lies in the esterification of oleic acid with tetrahydrofurfuryl alcohol. The choice of catalyst is the most critical decision, profoundly influencing reaction efficiency, process conditions, and overall sustainability. We will examine three primary catalytic paradigms: homogeneous acid, heterogeneous acid, and enzymatic catalysis.

Homogeneous Acid Catalysis

Conventional liquid acids like sulfuric acid (H₂SO₄) and Lewis acids such as tin(II) chloride (SnCl₂) are effective catalysts for esterification.

-

Mechanism (Fischer-Speier Esterification): The Brønsted or Lewis acid protonates the carbonyl oxygen of the oleic acid, increasing its electrophilicity. This facilitates nucleophilic attack by the hydroxyl group of THFA. Subsequent dehydration yields the ester and regenerates the catalyst.

-

Causality Behind Choices: Homogeneous catalysts are often chosen for their high activity and low cost.[7] They operate under relatively mild temperatures (e.g., 40-150°C) and can achieve high conversions.[8][9][10]

-

Trustworthiness & Limitations: This approach is well-understood and reliable. However, it is plagued by significant drawbacks: the catalyst is difficult to separate from the product mixture, requiring neutralization steps that generate waste. Furthermore, mineral acids are highly corrosive, necessitating specialized and costly reactors.[6][11]

Heterogeneous Solid Acid Catalysis

To overcome the limitations of homogeneous systems, solid acid catalysts have been developed. These include ion-exchange resins, zeolites, and sulfonated carbons derived from biomass itself (e.g., from orange peels or through hydrothermal carbonization).[11][12][13][14]

-

Mechanism: The mechanism is analogous to the homogeneous route, but the acidic active sites (e.g., -SO₃H groups) are immobilized on a solid support.

-

Causality Behind Choices: The primary driver for using heterogeneous catalysts is process simplification. They are easily separated from the reaction medium by simple filtration, enabling catalyst recycling and straightforward product purification.[13] This design inherently leads to a more sustainable and cost-effective continuous-flow process.[11]

-

Trustworthiness & Limitations: These catalysts are robust and can be reused for multiple cycles with minimal loss in activity.[12] However, they may suffer from mass transfer limitations, where the large oleic acid molecules have difficulty accessing the active sites within the catalyst's pores, potentially requiring higher temperatures or longer reaction times compared to homogeneous systems.[14]

Enzymatic Catalysis (Lipases)

Biocatalysis represents the pinnacle of green chemistry for ester synthesis. Lipases, particularly immobilized forms like Candida antarctica Lipase B (commercially known as Novozym 435), are exceptionally efficient.[15][16]

-

Mechanism (Ping-Pong Bi-Bi): This is a two-step process distinct from acid catalysis.

-

Acylation: The lipase's active site (serine hydrolase) attacks the oleic acid, forming an acyl-enzyme intermediate and releasing a molecule of water.

-

Alcoholysis: The THFA then enters the active site, attacking the acyl-enzyme complex to form the final ester (THFO) and regenerating the free enzyme.[15]

-

-

Causality Behind Choices: Lipases are selected for their extraordinary specificity, which minimizes byproduct formation.[15] They operate under very mild conditions (typically 30-60°C), drastically reducing energy consumption. This approach avoids corrosive reagents and complex purification steps.[17]

-

Trustworthiness & Limitations: Immobilized lipases are highly stable and reusable, making them suitable for industrial processes.[17] The primary limitation has historically been the higher cost of the enzyme compared to chemical catalysts and potential inhibition by one of the substrates or products.[15] However, continuous improvements in enzyme production and immobilization are making this route increasingly economically viable.

Caption: Lipase-catalyzed Ping-Pong Bi-Bi mechanism for THFO synthesis.

Part 3: Experimental Protocols & Data

The following sections provide detailed, self-validating protocols for the synthesis of THFO using two of the discussed catalytic systems. These methodologies are designed to be robust and reproducible.

Protocol: Heterogeneous Acid-Catalyzed Synthesis

This protocol utilizes a sulfonated carbon catalyst, which can be prepared from biomass, embodying a circular economy approach.[12]

Step-by-Step Methodology:

-

Reactor Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, and a thermocouple for temperature monitoring.

-

Reactant Charging: Charge the flask with oleic acid (e.g., 0.1 mol, ~28.2 g) and tetrahydrofurfuryl alcohol. A molar excess of the alcohol is used to shift the equilibrium towards the product; a 1.5:1 alcohol-to-acid molar ratio is a good starting point (0.15 mol, ~15.3 g).[15]

-

Catalyst Addition: Add the sulfonated carbon catalyst. A typical loading is 5-7 wt.% relative to the mass of oleic acid (e.g., ~1.7 g).[12]

-

Reaction Execution: Heat the mixture to the desired reaction temperature (e.g., 80-100°C) with vigorous stirring.[11][12] Monitor the reaction progress by periodically taking small aliquots and determining the acid value via titration with a standard KOH solution. The reaction is typically complete within 1-6 hours.

-

Catalyst Recovery: After cooling the mixture to room temperature, recover the solid catalyst by vacuum filtration. Wash the catalyst with a solvent (e.g., ethanol) and dry it for reuse.

-

Product Purification: Transfer the filtrate to a separatory funnel. Wash with a saturated sodium bicarbonate solution to remove any residual acid, followed by a wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the excess THFA and any solvent under reduced pressure using a rotary evaporator to yield the crude Tetrahydrofurfuryl oleate.

Protocol: Lipase-Catalyzed Synthesis

This protocol uses the commercially available immobilized lipase Novozym 435, known for its high efficacy.[15]

Step-by-Step Methodology:

-

Reactor Setup: Use a 100 mL screw-capped Erlenmeyer flask placed in a temperature-controlled orbital shaker. A solvent-free system is preferred for green chemistry principles.[18]

-

Reactant Charging: Add oleic acid (e.g., 0.05 mol, ~14.1 g) and tetrahydrofurfuryl alcohol (0.05 mol, ~5.1 g) to the flask for a 1:1 molar ratio.

-

Catalyst Addition: Add Novozym 435. An enzyme loading of 5-10% by weight of the total substrates is common (e.g., ~1.0-2.0 g).

-

Reaction Execution: Place the flask in the orbital shaker set to 200 rpm and a temperature of 45-50°C.[15] The reaction is typically slower than acid catalysis; allow 24-48 hours for high conversion. Monitor progress via titration of the acid value.

-

Catalyst Recovery: The immobilized enzyme beads can be easily recovered by simple filtration or decantation. Wash the beads with a non-polar solvent like hexane to remove adsorbed product and reactant, then air-dry for reuse.

-

Product Purification: The filtered reaction mixture contains the product and a small amount of unreacted starting materials. As no harsh chemicals are used, purification is simplified. Unreacted starting materials can be removed via vacuum distillation to yield the high-purity Tetrahydrofurfuryl oleate.

Quantitative Data Summary

The optimization of reaction parameters is crucial for maximizing yield. The following table summarizes typical conditions and outcomes for analogous ester syntheses, providing a validated starting point for the optimization of THFO production.

| Parameter | Homogeneous Acid (H₂SO₄) | Heterogeneous Acid (SHTC) | Enzymatic (Novozym 435) | Rationale & Reference |

| Temperature | 70 - 110 °C | 80 - 100 °C | 40 - 60 °C | Lower temps for enzymes reduce energy cost and prevent denaturation. Higher temps for acid catalysts increase reaction rate.[10][15] |

| Substrate Molar Ratio (Alcohol:Acid) | 3:1 to 9:1 | >14:1 (for flow) or 1.5:1 (batch) | 1:1 to 1.5:1 | Excess alcohol drives equilibrium. Lipase systems can operate closer to stoichiometry due to high efficiency.[11][10][15] |

| Catalyst Loading | ~1% w/w | 5 - 7% w/w | 5 - 10% w/w | Higher loading for heterogeneous/enzymatic systems compensates for potential mass transfer limits and active site density.[9][12][15] |

| Typical Conversion | >95% | >90% | >95% | All systems can achieve high conversion with optimized parameters.[11][15] |

| Key Advantage | Low Catalyst Cost | Easy Separation/Recycling | High Selectivity, Mild Conditions | Each system presents a distinct process advantage.[11][15] |

| Key Disadvantage | Corrosion, Waste Generation | Mass Transfer Limits | Higher Catalyst Cost | Understanding trade-offs is crucial for process selection.[15] |

Part 4: Conclusion and Authoritative Grounding

The synthesis of Tetrahydrofurfuryl oleate from biomass is a compelling example of modern biorefining, converting disparate waste and non-edible streams into a high-value, sustainable chemical. The choice of catalytic route—be it homogeneous, heterogeneous, or enzymatic—represents a critical engineering decision that balances reaction kinetics, process economics, and environmental impact. While traditional acid catalysis is effective, the field is clearly advancing towards reusable heterogeneous and enzymatic systems that offer superior sustainability profiles. Lipase-catalyzed esterification, in particular, aligns perfectly with the principles of green chemistry, providing a pathway to high-purity products under exceptionally mild conditions. Continued research in catalyst development and process optimization will further solidify the role of THFO and similar bio-based esters in the future of the lubricants industry.

References

-

Hydrogenation of Biomass-Derived Furfural to Tetrahydrofurfuryl Alcohol over Hydroxyapatite-Supported Pd Catalyst under Mild Conditions. ResearchGate. Available at: [Link]

-

Efficient Conversion of Biomass‐Derived Furfural to Tetrahydrofurfuryl Alcohol over Co3O4−C Nanocomposite Catalyst at Mild Conditions. ResearchGate. Available at: [Link]

-

Characterizing Reaction Space in the Continuous-Flow Esterification of Oleic Acid Using a Sulfonated Hydrothermal Carbon Catalyst. MDPI. Available at: [Link]

-

Low-Temperature Esterification to Produce Oleic Acid-Based Wax Esters Catalyzed by 4-Dodecylbenzenesulfonic Acid. MDPI. Available at: [Link]

-

Synthesis of fatty acid derivatives as potential biolubricants and their physical properties and boundary lubrication performances. ResearchGate. Available at: [Link]

-

ESTERIFICATION OF OLEIC ACID IN A SEMI-BATCH BUBBLE REACTOR FOR BIODIESEL PRODUCTION. SciELO. Available at: [Link]

-

Esterification of Oleic Acid for Biodiesel Production Catalyzed by SnCl2: A Kinetic Investigation. MDPI. Available at: [Link]

-

Biolubricant synthesis by esterification of palm fatty acid. JSEE Journal. Available at: [Link]

-

Hydrogenation of Biomass-Derived Furfural to Tetrahydrofurfuryl Alcohol over Hydroxyapatite-Supported Pd Catalyst under Mild Conditions. ACS Publications. Available at: [Link]

-

Biodiesel Production From Oleic Acid Using Biomass-Derived Sulfonated Orange Peel Catalyst. Frontiers. Available at: [Link]

-

Current State and Perspectives on Transesterification of Triglycerides for Biodiesel Production. MDPI. Available at: [Link]

-

Physico-chemical properties of biolubricant. ResearchGate. Available at: [Link]

-

Esterification of Free Fatty Acids Under Heterogeneous Catalysis Using Ultrasound. MDPI. Available at: [Link]

-

Lipase catalyzed synthesis of oleyl oleate: Optimization by response surface methodology. ResearchGate. Available at: [Link]

-

Electrocatalytic synthesis of heterocycles from biomass-derived furfuryl alcohols. PMC. Available at: [Link]

-

Biofuel Production in Oleic Acid Hydrodeoxygenation Utilizing a Ni/Tire Rubber Carbon Catalyst and Predicting of n-Alkanes with Box–Behnken and Artificial Neural Networks. MDPI. Available at: [Link]

-

Comparison of different heterogeneous catalysts and different alcohols for the esterification reaction of oleic acid. ResearchGate. Available at: [Link]

-

Preparation and Physicochemical Properties of a New Biolubricant from Epoxidized Fatty Acids and Diethylene Glycol Monomethyl Ether. PMC. Available at: [Link]

-

Transesterification of triglycerides with alcohol. ResearchGate. Available at: [Link]

-

Influence of Molecular Structure on the Physicochemical and Tribological Properties of Biolubricants: A Review. MDPI. Available at: [Link]

-

Kinetic Modeling of the Esterification of Oleic Acid and Methanol in Conventional and Adsorptive Reaction Systems. Lidsen. Available at: [Link]

-

Theoretical Study of the Transesterification of Triglycerides to Biodiesel Fuel under Various Conditions.* DergiPark. Available at: [Link]

-

Lipase-catalyzed synthesis of erythorbyl oleate and its characterization as a multifunctional emulsifier. PubMed. Available at: [Link]

-

Production of Sustainable Biochemicals by Means of Esterification Reaction and Heterogeneous Acid Catalysts. MDPI. Available at: [Link]

-

Efficient Synthesis of Tetrasubstituted Furans via Lipase-Catalyzed One-Pot Sequential Multicomponent Reaction. MDPI. Available at: [Link]

-

Lipase Catalyzed Ester Synthesis for Food Processing Industries. SciELO. Available at: [Link]

-

Oleic acid. Wikipedia. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Oleic acid - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. jseejournal.com [jseejournal.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. scielo.br [scielo.br]

- 10. lidsen.com [lidsen.com]

- 11. d-nb.info [d-nb.info]

- 12. Frontiers | Biodiesel Production From Oleic Acid Using Biomass-Derived Sulfonated Orange Peel Catalyst [frontiersin.org]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. Tetrahydrofurfuryl oleate | 5420-17-7 | Benchchem [benchchem.com]

- 16. scielo.br [scielo.br]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

Title: A Comprehensive Guide to the Bio-Based Origin and Synthesis of Tetrahydrofurfuryl Oleate Precursors

An In-depth Technical Guide

Abstract

Tetrahydrofurfuryl oleate (THFO) is an ester increasingly recognized for its potential as a bio-based plasticizer and specialty solvent. Its value is intrinsically linked to the renewable origins of its precursors: Tetrahydrofurfuryl alcohol (THFA) and oleic acid. This technical guide provides a detailed exploration of the bio-based production pathways for each precursor, grounded in established and emerging scientific principles. We will first dissect the conversion of lignocellulosic biomass into THFA, beginning with the generation of the platform chemical furfural and its subsequent catalytic hydrogenation. Following this, we will examine the sourcing of oleic acid from both traditional oleochemical feedstocks, such as high-oleic vegetable oils, and innovative microbial fermentation routes. Finally, the guide details the key chemo-catalytic and biocatalytic esterification strategies used to synthesize the final THFO product, with a strong emphasis on green chemistry principles, process optimization, and self-validating experimental protocols. This document is intended for researchers, chemists, and drug development professionals seeking to leverage sustainable chemical technologies.

Chapter 1: The Molecular Architecture: From Biomass to Bio-Based Ester

The synthesis of Tetrahydrofurfuryl oleate represents a compelling example of modern biorefining, where value is created by linking two distinct, bio-derived molecular platforms. The final ester is formed through the reaction of an alcohol (THFA) and a carboxylic acid (oleic acid). The true innovation lies in the fully renewable and sustainable lifecycle of these precursors.

-

Tetrahydrofurfuryl Alcohol (THFA): This precursor is derived from the furanic platform, originating from the C5 sugars (pentosans) found in the hemicellulose fraction of non-food agricultural residues.[1][2]

-

Oleic Acid: This long-chain fatty acid belongs to the oleochemical platform, traditionally sourced from the triglycerides in plant oils and animal fats.[3][4] Emerging biotechnological methods now enable its production via microbial fermentation.[5][6]

The convergence of these two pathways through esterification yields a molecule with a high bio-based content, positioning it as a sustainable alternative to petroleum-derived chemicals.

Chapter 2: The Furanic Precursor: Bio-Synthesis of Tetrahydrofurfuryl Alcohol (THFA)

The production of THFA is a two-stage process that begins with the valorization of lignocellulosic biomass.

Stage 1: From Lignocellulose to the Furfural Platform

Furfural is a critical platform chemical derived almost exclusively from the hemicellulose portion of biomass.[7]

-

Feedstocks: The most common feedstocks are agricultural byproducts rich in pentosans (xylose polymers), such as corncobs, sugarcane bagasse, oat hulls, and hardwood residues.[1][2][8]

-

Core Chemistry: The process hinges on the acid-catalyzed dehydration of xylose. In this reaction, three molecules of water are eliminated from the pentose sugar to form the aromatic aldehyde, furfural.

-

Process Overview: Industrial furfural production often involves digesting biomass with steam and a mineral acid catalyst (like sulfuric acid) in a reactor. The volatile furfural is continuously removed with the steam to prevent degradation, then condensed and purified.[9]

Stage 2: Catalytic Hydrogenation of Furfural to THFA

The conversion of furfural to THFA is a selective hydrogenation process that must reduce both the aldehyde group and the furan ring.[10] The reaction typically proceeds through furfuryl alcohol (FA) as a key intermediate.[11][12]

-

Reaction Pathway: Furfural (FUR) → Furfuryl Alcohol (FA) → Tetrahydrofurfuryl Alcohol (THFA)

-

Catalytic Systems: Achieving high selectivity and yield for THFA requires carefully chosen catalysts. While various metals can be used, noble metals like Rhodium (Rh) and Ruthenium (Ru) and non-noble metals like Nickel (Ni) have demonstrated high efficacy.[13][14][15] The choice of catalyst support (e.g., carbon, alumina) also plays a critical role.

| Catalyst System | Temperature (°C) | Pressure (MPa H₂) | Time (h) | THFA Yield (%) | Reference |

| Ru/C | 25 | 2.0 | 3.5 (min) | 98.5 | [13] |

| Rh/C (in water) | 30 | ~0.1 (atm) | 12 | 92.0 | [14] |

| Pd-HAP | 40 | 1.0 | 3 | 100.0 | [12] |

| Ni-Cu | 120-180 | 5.0-8.0 | 2-6 | 97.0 | [15] |

| Ni/Ba-Al₂O₃ | 120 | 4.0 | 6 | ~95.0 | [11] |

This protocol is adapted from the high-efficiency continuous production method described in the literature.[13]

-

System Setup: A micropacked bed reactor (μPBR) is loaded with a commercial 5% Ru/C catalyst.

-

Reactant Preparation: A solution of furfural in a suitable solvent (e.g., isopropanol) is prepared.

-

Reaction Execution:

-

The reactor is heated to the target temperature (e.g., 25°C).

-

The system is pressurized with hydrogen gas to the desired pressure (e.g., 2.0 MPa).

-

The furfural solution is pumped through the μPBR at a flow rate calculated to achieve the desired residence time (e.g., 3.5 minutes).

-

-

Product Collection: The reactor effluent is collected at the outlet.

-

Analysis: The product mixture is analyzed by Gas Chromatography (GC) to determine the conversion of furfural and the yield of THFA.

-

Self-Validation: The protocol is validated by ensuring complete furfural conversion and achieving a THFA yield consistent with reported values ( >98%) under the specified conditions. The mass balance should be confirmed to account for all reactants and products.

Chapter 3: The Oleochemical Precursor: Bio-Sourcing of Oleic Acid

Oleic acid (cis-9-octadecenoic acid) is the most abundant monounsaturated fatty acid in nature.[3] Its sourcing is rooted in the processing of natural lipids.

Conventional Sourcing from Plant and Animal Lipids

The primary industrial method for obtaining oleic acid involves the processing of triglycerides found in natural oils and fats.[4]

-

Primary Sources: Vegetable oils are the main source, particularly those naturally rich in oleic acid or varieties specifically bred for high-oleic content.[16] Animal fats like tallow and lard are also viable sources.[4][17]

-

Core Process: The methodology involves two key steps:

-

Hydrolysis (Fat Splitting): Triglycerides are hydrolyzed, typically using high-pressure steam, to break the ester bonds, yielding a mixture of free fatty acids and glycerol.

-

Fractionation: The resulting fatty acid mixture is separated to isolate and purify oleic acid. This is commonly achieved through fractional distillation or crystallization.[4]

-

| Source | Type | Oleic Acid Content (%) | Reference |

| Olive Oil | Vegetable | 70 - 83 | [17][18] |

| High-Oleic Sunflower Oil | Vegetable | 75 - 90 | [16][18] |

| Canola Oil (Rapeseed) | Vegetable | 58 - 65 | [16][18] |

| Peanut Oil | Vegetable | 50 - 60 | [18] |

| Lard | Animal Fat | 44 - 47 | [3][18] |

| Avocado Oil | Vegetable | 65 - 70 | [18] |

Emerging Microbial Production of Oleic Acid

An alternative and highly sustainable route is the use of oleaginous microorganisms as "cell factories" to produce oils rich in oleic acid.[19]

-

Principle: Certain species of yeast, bacteria, and microalgae can accumulate significant quantities of lipids (up to 70% of their biomass) when cultivated under specific conditions, typically involving nutrient limitation (e.g., nitrogen) in the presence of excess carbon.[5][19]

-

Advantages: This approach decouples oil production from traditional agriculture, offering greater control, scalability, and resilience to climate fluctuations.[5] The fermentation can be performed in controlled bioreactors, ensuring high purity and consistency.[5]

-

Example Microorganisms:

-

Bacteria: Micrococcus luteus has been screened for the biotransformation of oleic acid.[6]

-

Yeast: Saccharomyces cerevisiae (baker's yeast) can convert oleic acid into valuable derivatives.[20]

-

Microalgae: Prototheca moriformis has been cultivated via fermentation to produce a high-purity, high-oleic oil.[5]

-

Chapter 4: Synthesis of Tetrahydrofurfuryl Oleate: Esterification Pathways

The final step is the esterification of bio-derived THFA with bio-derived oleic acid. This can be achieved through both traditional chemical catalysis and greener biocatalytic methods.

Chemo-Catalytic Esterification

This route uses an acid catalyst to facilitate the reaction between the alcohol and the carboxylic acid, producing the ester and water.[21]

-

Principle: To drive the reversible reaction towards the product, water is typically removed as it is formed.[21]

-

Catalysts: While homogeneous mineral acids (e.g., sulfuric acid) are effective, they pose challenges in separation and waste generation.[22] Green chemistry principles favor the use of solid, heterogeneous acid catalysts which are easily recovered and reused.[10] Examples include:

This protocol is adapted from the low-temperature synthesis of oleic acid-based wax esters.[23]

-

Reactant Charging: In a round-bottom flask equipped with a magnetic stirrer, charge oleic acid and Tetrahydrofurfuryl alcohol (THFA) in a 1.3:1 molar ratio.

-

Catalyst Addition: Add the DBSA catalyst, corresponding to 10 mol% of the limiting reactant (THFA). The reaction is performed under solvent-free conditions.

-

Reaction Execution:

-

Heat the mixture to 40°C with vigorous stirring.

-

Maintain the reaction for 4 hours. A vacuum can be applied to facilitate water removal and shift the equilibrium.

-

-

Work-up and Purification:

-

After the reaction, the catalyst can be neutralized or removed via washing.

-

The product, Tetrahydrofurfuryl oleate, is purified, typically by vacuum distillation, to remove any unreacted starting materials.

-

-

Analysis & Validation: The conversion of THFA and yield of the ester are determined by GC or HPLC. The protocol is validated by achieving >90% conversion under these mild conditions.

Biocatalytic (Enzymatic) Esterification

This approach utilizes enzymes, specifically lipases, as catalysts, representing a highly specific and environmentally benign alternative.[10]

-

Key Enzyme: The most widely used and effective biocatalyst for this type of reaction is the immobilized lipase from Candida antarctica B, commercially known as Novozym 435.[10]

-

Advantages:

-

Mild Conditions: Reactions are typically run at lower temperatures (40-60°C), reducing energy consumption and thermal degradation of products.

-

High Specificity: Lipases are highly selective, minimizing the formation of by-products.

-

Environmental Benefits: Avoids the use of harsh acids and simplifies product purification.

-

-

Reaction Mechanism: Lipase-catalyzed esterification often follows a Ping-Pong Bi-Bi mechanism. The enzyme first reacts with the acyl donor (oleic acid) to form an acyl-enzyme intermediate, releasing water. The alcohol (THFA) then binds to this intermediate, forming the final ester and regenerating the free enzyme.[10]

This protocol is based on general procedures for lipase-catalyzed ester synthesis.[10]

-

Reactant Preparation: In a sealed vessel, combine oleic acid and THFA, typically in a 1:1.5 molar ratio, in a solvent-free system or a non-polar organic solvent (e.g., hexane) to minimize water activity.

-

Enzyme Addition: Add immobilized lipase (Novozym 435), typically at a loading of 5-10% by weight of the reactants.

-

Reaction Execution:

-

Place the vessel in an incubator shaker set to 45°C and 200 rpm.

-

The reaction is run for 24-48 hours. To drive the equilibrium, molecular sieves can be added to the vessel to continuously adsorb the water produced.

-

-

Product Recovery:

-

The immobilized enzyme is easily recovered by simple filtration for reuse.

-

The solvent (if used) is removed under reduced pressure.

-

-

Purification and Analysis: The resulting THFO is purified by vacuum distillation. Purity and yield are confirmed by GC, HPLC, and NMR spectroscopy. The protocol is validated by achieving high conversion (>95%) and demonstrating the reusability of the filtered enzyme catalyst.

Chapter 5: Conclusion and Future Outlook

The synthesis of Tetrahydrofurfuryl oleate from its bio-based precursors exemplifies a successful strategy within the modern circular bioeconomy. By integrating the valorization of lignocellulosic waste with established oleochemistry and innovative microbial technology, a high-value, sustainable chemical can be produced. The pathways described herein, particularly those employing heterogeneous catalysts and enzymatic processes, align with the core principles of green chemistry by minimizing waste, reducing energy consumption, and utilizing renewable feedstocks.

Future research should focus on several key areas:

-

Catalyst Development: Improving the longevity and activity of hydrogenation and esterification catalysts to further enhance process economics.

-

Process Intensification: Utilizing continuous flow reactors for all stages of production to improve efficiency, safety, and scalability.

-

Microbial Strain Engineering: Genetically engineering oleaginous microorganisms to directly produce and secrete high-purity oleic acid, thereby simplifying downstream processing.

By advancing these frontiers, the production of THFO and other bio-based esters can become increasingly competitive with their petrochemical counterparts, paving the way for a more sustainable chemical industry.

References

-

Agricultural Marketing Service. (2003). Tetrahydrofurfuryl alcohol (THFA) for use in crop. USDA. Available at: [Link]

-

Ragauskas, A. J., et al. (2025). Bio-based 1,4-butanediol and tetrahydrofuran synthesis: Perspectives. ResearchGate. Available at: [Link]

-

Li, H., et al. (2025). High-Efficiency Production of Tetrahydrofurfuryl Alcohol over a Ru/C Catalyst in Micropacked Bed Reactors: Reaction Optimization and Kinetic Studies. ACS Publications. Available at: [Link]

-

Ponce de León, A., et al. (2025). Selective hydrogenation of furfuryl alcohol to tetrahydrofurfuryl alcohol over Ni/γ-Al2O3 catalysts. ResearchGate. Available at: [Link]

-

Xu, J., et al. (2016). Aqueous phase hydrogenation of furfural to tetrahydrofurfuryl alcohol on alkaline earth metal modified Ni/Al2O3. RSC Publishing. Available at: [Link]

-

Wikipedia. (n.d.). Oleic acid. Available at: [Link]

-

Oleic Acid Production in Europe: Sources, Processes, and Industry Overview. (n.d.). Oleic Acid Production in Europe. Available at: [Link]

-

Zheng, Y., et al. (2021). Low-Temperature Esterification to Produce Oleic Acid-Based Wax Esters Catalyzed by 4-Dodecylbenzenesulfonic Acid. MDPI. Available at: [Link]

-

Silva, M. G., et al. (2015). ESTERIFICATION OF OLEIC ACID IN A SEMI-BATCH BUBBLE REACTOR FOR BIODIESEL PRODUCTION. SciELO. Available at: [Link]

-

Amerigo Scientific. (n.d.). Oleic Acid: Structure, Sources, and Versatile Applications Across Industries. Available at: [Link]

-

D'Alessandro, N., et al. (2024). Development and Large-Scale Production of High-Oleic Acid Oil by Fermentation of Microalgae. MDPI. Available at: [Link]

-

Dymarska, M., et al. (2020). Bacterial Biotransformation of Oleic Acid: New Findings on the Formation of γ-Dodecalactone and 10-Ketostearic Acid in the Culture of Micrococcus luteus. PMC - NIH. Available at: [Link]

-

Matsagar, B. M., et al. (2019). Selective hydrogenation of furfural to tetrahydrofurfuryl alcohol over a Rh-loaded carbon catalyst in aqueous solution under mild conditions. RSC Publishing. Available at: [Link]

-

BioBiz. (2025). Bio-based Tetrahydrofurfuryl Alcohol (THFA). Available at: [Link]

-

Mao, L., et al. (2024). Furfural production from lignocellulosic biomass: one-step and two-step strategies and techno-economic evaluation. RSC Publishing. Available at: [Link]

-

Wheeler Scientific. (2024). How To Make Furfural from a Corn Cob. YouTube. Available at: [Link]

-

Nicaud, J.M. (2013). Microorganisms as sources of oils. OCL - Oilseeds and fats, Crops and Lipids. Available at: [Link]

-

BAYSAL, N. (n.d.). Properties of High Oleic Seed Oils. OSU Extension - Oklahoma State University. Available at: [Link]

-

Hou, Q., et al. (2017). Hydrogenation of Biomass-Derived Furfural to Tetrahydrofurfuryl Alcohol over Hydroxyapatite-Supported Pd Catalyst under Mild Conditions. ACS Publications. Available at: [Link]

-

Sitthisa, S., et al. (n.d.). High selective production of tetrahydrofurfuryl alcohol: Catalytic hydrogenation of furfural and furfuryl alcohol. ResearchGate. Available at: [Link]

-

INNO-OLEO. (2026). What are the sources of oleic acids?. Available at: [Link]

-

Houf, M., et al. (2025). Microbial oxidation of oleic acid. ResearchGate. Available at: [Link]

-

Biazzi. (n.d.). Tetrahydrofurfuryl Alcohol - The Biazzi Process. Available at: [Link]

-

Marrodan, C., et al. (2025). Kinetic Study and Simulation of Oleic Acid Esterification in Different Type of Reactors. Available at: [Link]

-

Mariscal, R., et al. (2016). Furfural: a renewable and versatile platform molecule for the synthesis of chemicals and fuels. Society of Chemical Industry. Available at: [Link]

Sources

- 1. ams.usda.gov [ams.usda.gov]

- 2. Bio-based Tetrahydrofurfuryl Alcohol (THFA) - BioBiz [biobiz.in]

- 3. Oleic acid - Wikipedia [en.wikipedia.org]

- 4. oliviaoleo.com [oliviaoleo.com]

- 5. mdpi.com [mdpi.com]

- 6. Bacterial Biotransformation of Oleic Acid: New Findings on the Formation of γ-Dodecalactone and 10-Ketostearic Acid in the Culture of Micrococcus luteus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cellulosicbiomasslab.engr.ucr.edu [cellulosicbiomasslab.engr.ucr.edu]

- 8. m.youtube.com [m.youtube.com]

- 9. Furfural production from lignocellulosic biomass: one-step and two-step strategies and techno-economic evaluation - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC00883A [pubs.rsc.org]

- 10. Tetrahydrofurfuryl oleate | 5420-17-7 | Benchchem [benchchem.com]

- 11. Aqueous phase hydrogenation of furfural to tetrahydrofurfuryl alcohol on alkaline earth metal modified Ni/Al2O3 - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Selective hydrogenation of furfural to tetrahydrofurfuryl alcohol over a Rh-loaded carbon catalyst in aqueous solution under mild conditions - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. extension.okstate.edu [extension.okstate.edu]

- 17. What are the sources of oleic acids? - Blog - Innoleo [inno-oleo.com]

- 18. Oleic Acid: Structure, Sources, and Versatile Applications Across Industries - Amerigo Scientific [amerigoscientific.com]

- 19. Microorganisms as sources of oils | OCL - Oilseeds and fats, Crops and Lipids [ocl-journal.org]

- 20. researchgate.net [researchgate.net]

- 21. scielo.br [scielo.br]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

An In-depth Technical Guide to Tetrahydrofurfuryl Oleate: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of Tetrahydrofurfuryl oleate, a bio-based ester with significant potential in various scientific and industrial fields, particularly in drug development and materials science. This document will delve into its chemical identity, synthesis, physicochemical properties, analytical characterization, and key applications, offering field-proven insights for researchers, scientists, and professionals in drug development.

Introduction and Chemical Identity

Tetrahydrofurfuryl oleate (CAS No. 5420-17-7) is the ester formed from the reaction of tetrahydrofurfuryl alcohol and oleic acid.[1][2] Its unique molecular structure, featuring a polar tetrahydrofurfuryl head group and a long, non-polar oleate tail, imparts valuable properties such as high solvency, good lubricity, and emollience.[3] Both of its precursors can be derived from renewable resources, positioning Tetrahydrofurfuryl oleate as a sustainable chemical.[3] Tetrahydrofurfuryl alcohol is produced from the hydrogenation of furfural, which is obtained from agricultural byproducts, while oleic acid is an abundant fatty acid found in vegetable and animal fats.[3]

Table 1: Chemical Identifiers of Tetrahydrofurfuryl Oleate

| Identifier | Value |

| CAS Number | 5420-17-7 |

| Molecular Formula | C₂₃H₄₂O₃ |

| Molecular Weight | 366.6 g/mol [1][2] |

| IUPAC Name | (9Z)-octadec-9-enoate de (tétrahydrofurane-2-yl)méthyle |

| Synonyms | Oleic acid, tetrahydrofurfuryl ester; (Z)-Octadec-9-enoic acid tetrahydrofurfuryl ester |

Physicochemical Properties

The physicochemical properties of Tetrahydrofurfuryl oleate are critical to its application in various formulations. These properties are summarized in the table below.

Table 2: Physicochemical Properties of Tetrahydrofurfuryl Oleate

| Property | Value |

| Appearance | Liquid |

| Boiling Point | 459.0 to 460.0 °C @ 760.00 mm Hg (estimated)[4] |

| Flash Point | 173.50 °C (estimated)[4] |

| logP (o/w) | 8.091 (estimated)[4] |

| Solubility | Insoluble in water (0.0002514 mg/L @ 25 °C, estimated)[4] |

Synthesis of Tetrahydrofurfuryl Oleate

The primary method for synthesizing Tetrahydrofurfuryl oleate is through the esterification of tetrahydrofurfuryl alcohol with oleic acid. This reaction can be catalyzed by various methods, including enzymatic and chemo-catalytic routes, aligning with the principles of green chemistry.[3]

Synthesis Workflow

The general workflow for the synthesis of Tetrahydrofurfuryl oleate involves the reaction of the two primary precursors, followed by purification to isolate the final product.

Caption: General synthesis workflow for Tetrahydrofurfuryl oleate.

Experimental Protocol: Acid-Catalyzed Esterification

This protocol describes a standard laboratory procedure for the synthesis of Tetrahydrofurfuryl oleate using an acid catalyst.

Materials:

-

Oleic acid

-

Tetrahydrofurfuryl alcohol

-

p-Toluenesulfonic acid (catalyst)

-

Toluene

-

5% Sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Dean-Stark apparatus

-

Condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add oleic acid and a slight molar excess of tetrahydrofurfuryl alcohol in toluene.

-

Add a catalytic amount of p-toluenesulfonic acid to the mixture.

-

Heat the reaction mixture to reflux. Water produced during the esterification will be collected in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or by measuring the amount of water collected.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with 5% sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate using a rotary evaporator to remove the toluene.

-

The resulting residue is crude Tetrahydrofurfuryl oleate, which can be further purified by vacuum distillation if required.

Applications in Drug Development

While direct studies on Tetrahydrofurfuryl oleate in drug delivery are emerging, the properties of its precursors and related esters provide strong indications of its potential. Its amphiphilic nature makes it a candidate as a solvent, co-solvent, and penetration enhancer in pharmaceutical formulations.[3]

Transdermal Drug Delivery

Transdermal drug delivery offers a non-invasive route for systemic drug administration, avoiding first-pass metabolism.[5] A significant challenge is overcoming the skin's barrier function. Penetration enhancers are often incorporated into transdermal formulations to facilitate drug permeation.[6] Fatty acids and their esters, like oleic acid, are known to enhance skin penetration.[6] The precursor, tetrahydrofurfuryl alcohol, has also been investigated as a penetration enhancer.[7] Given its structure, Tetrahydrofurfuryl oleate is a promising candidate for use in transdermal drug delivery systems.

Formulation of Liposomes and Emulsions

Tetrahydrofurfuryl alcohol can act as a co-solvent in the formation of liposomes, which are vesicles used for drug encapsulation.[7] It can modify the lipid bilayer, enhancing flexibility and drug encapsulation efficiency.[7] Tetrahydrofurfuryl oleate, with its lipid-soluble oleate tail, could be incorporated into the lipid bilayer of liposomes or act as an oil phase in emulsion formulations, potentially improving the stability and drug-loading capacity of these delivery systems.[3]

Analytical Characterization

The purity and structure of synthesized Tetrahydrofurfuryl oleate must be confirmed using appropriate analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for this purpose.[3]

Analytical Workflow

A typical analytical workflow for the characterization of Tetrahydrofurfuryl oleate is outlined below.

Caption: Analytical workflow for Tetrahydrofurfuryl oleate characterization.

Experimental Protocols

5.2.1. NMR Spectroscopy

-

Dissolve a small amount of the purified Tetrahydrofurfuryl oleate in a suitable deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

-

Process the spectra and analyze the chemical shifts, coupling constants, and integration to confirm the molecular structure.

5.2.2. GC-MS Analysis

-

Prepare a dilute solution of the Tetrahydrofurfuryl oleate in a volatile organic solvent (e.g., hexane or ethyl acetate).

-

Inject an aliquot of the solution into the GC-MS system.

-

The sample is vaporized and separated on a GC column based on its boiling point and polarity.

-

The separated components are then ionized and detected by the mass spectrometer, which provides a mass spectrum for identification and purity assessment.

Safety and Handling

General Precautions:

-

Handle in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid contact with skin and eyes.

-

Avoid inhalation of vapors.

-

Store in a tightly closed container in a cool, dry place.

Conclusion

Tetrahydrofurfuryl oleate is a versatile, bio-based ester with significant potential in various applications, including as a key component in advanced drug delivery systems. Its synthesis from renewable resources, combined with its favorable physicochemical properties, makes it an attractive alternative to petroleum-derived chemicals. Further research into its specific applications in pharmaceutical formulations is warranted to fully explore its potential in enhancing drug efficacy and patient compliance.

References

-

Yino Biologic Materials. (2026, January 16). What are the applications of tetrahydrofurfuryl alcohol in the pharmaceutical industry? Retrieved from [Link]

-

MDPI. (n.d.). Transdermal Drug Delivery Enhancement by Compounds of Natural Origin. Retrieved from [Link]

-

THFA®. (n.d.). Tetrahydrofurfuryl Alcohol - SAFETY DATA SHEET. Retrieved from [Link]

- Google Patents. (n.d.). WO2007016766A1 - Transdermal drug delivery formulation.

-

European Chemicals Agency (ECHA). (n.d.). Tetrahydrofurfuryl alcohol - Substance Information. Retrieved from [Link]

-

The Good Scents Company. (n.d.). tetrahydrofurfuryl oleate, 5420-17-7. Retrieved from [Link]

-

PubChem. (n.d.). Tetrahydrofurfuryl oleate | C23H42O3 | CID 5354270. Retrieved from [Link]

-

PubMed. (n.d.). Oleic acid, a skin penetration enhancer, affects Langerhans cells and corneocytes. Retrieved from [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Tetrahydrofurfuryl oleate | C23H42O3 | CID 5354270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Tetrahydrofurfuryl oleate | 5420-17-7 | Benchchem [benchchem.com]

- 4. tetrahydrofurfuryl oleate, 5420-17-7 [thegoodscentscompany.com]

- 5. WO2007016766A1 - Transdermal drug delivery formulation - Google Patents [patents.google.com]

- 6. Oleic acid, a skin penetration enhancer, affects Langerhans cells and corneocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. yinobio.net [yinobio.net]

- 8. chempoint.com [chempoint.com]

- 9. echa.europa.eu [echa.europa.eu]

Toxicological Profile and Risk Assessment of Tetrahydrofurfuryl Oleate (THFO)

Executive Summary

Tetrahydrofurfuryl oleate (THFO; CAS 5420-17-7) represents a unique intersection of bio-based chemistry and functional solvency.[1] Structurally composed of a lipophilic oleic acid tail and a polar tetrahydrofurfuryl head group, THFO is utilized as a plasticizer, carrier solvent, and emollient. While its acute systemic toxicity is low, its safety profile is dictated by its metabolic hydrolysis into Tetrahydrofurfuryl Alcohol (THFA) and Oleic Acid .[2]

This technical guide provides a rigorous analysis of THFO’s toxicological endpoints. We move beyond simple LD50 values to explore the mechanistic basis of its toxicity—specifically, the esterase-driven release of THFA. We also present a modern, self-validating protocol for ocular irritation testing, addressing the compound's primary hazard classification (Eye Irrit. 2).

Physicochemical Identity & Structural Logic[1]

To understand the toxicity of THFO, one must first analyze its molecular architecture. It is an ester formed by the condensation of oleic acid (C18:1) and tetrahydrofurfuryl alcohol.[1][2][3]

-

Lipophilicity (LogP): The long alkyl chain of the oleate moiety confers high lipophilicity (estimated LogP > 6). This facilitates rapid dermal penetration into the stratum corneum but limits systemic bioavailability compared to shorter-chain esters.[1]

-

Ester Bond Stability: The ester linkage is the "biological fuse." In the absence of enzymatic activity, the molecule is stable. However, upon contact with ubiquitous esterases (in skin or liver), it cleaves.

Implication for Researchers: The toxicity of THFO is not intrinsic to the parent molecule but is a function of the rate of hydrolysis and the subsequent systemic load of the metabolite THFA.

Metabolic Fate & Pharmacokinetics[1]

The toxicological evaluation of THFO is effectively a study of its metabolites. Upon absorption, non-specific carboxylesterases catalyze the hydrolysis of THFO.

The Hydrolysis Pathway

The cleavage yields two distinct moieties:

-

Oleic Acid: A fatty acid generally recognized as safe (GRAS), metabolized via β-oxidation.[1]

-

Tetrahydrofurfuryl Alcohol (THFA): The toxicologically significant metabolite.[1] THFA is a known solvent with potential reproductive toxicity and irritation properties.[1]

Below is the metabolic pathway visualized to highlight the critical control point (Hydrolysis).

Figure 1: Metabolic hydrolysis of THFO.[1] The safety profile hinges on the release of THFA.

Toxicological Data Summary

The following data aggregates standard regulatory endpoints. Note the disparity between oral toxicity (low) and ocular irritation (moderate/severe).[3][4]

| Endpoint | Test System | Result | Classification (GHS) |

| Acute Oral Toxicity | Rat (Wistar) | LD50 > 2,000 mg/kg | Not Classified |

| Acute Dermal Toxicity | Rabbit | LD50 > 2,000 mg/kg | Not Classified |

| Skin Irritation | Rabbit (Draize) | Mild / No Irritation (72h) | Not Classified / Mild |

| Eye Irritation | Rabbit (Draize) | Irritating (Corneal opacity) | Category 2A |

| Skin Sensitization | LLNA (Mouse) | Negative | Non-Sensitizer |

| Mutagenicity | Ames Test (Salmonella) | Negative (+/- S9) | Non-Mutagenic |

| Reproductive Tox | Read-across (THFA) | Suspected (High dose) | Category 2 (Suspected) |

Data synthesized from ECHA dossiers and SDS sources [1, 2].

Experimental Protocol: In Vitro Ocular Irritation

Replaces the historical Draize Test.

Context: THFO is a confirmed eye irritant. As a Senior Scientist, I advocate for the Bovine Corneal Opacity and Permeability (BCOP) assay (OECD 437) or EpiOcular (OECD 492) to quantify this risk without live animal testing. Below is the protocol for the BCOP assay, chosen for its robustness in detecting moderate-to-severe irritants typical of solvent-based esters.

Protocol: BCOP Assay for THFO

Objective: Determine the In Vitro Irritancy Score (IVIS) to classify THFO.

Reagents & Setup

-

Test Article: THFO (undiluted).

-

Positive Control: Ethanol (100%) or Imidazole (20% in saline).[1]

-

Negative Control: Physiological Saline (0.9% NaCl).[1]

-

System: Excised bovine corneas (obtained from abattoir), mounted in holders.

Workflow Steps

-

Baseline Measurement:

-

Exposure:

-

Apply 750 µL of THFO to the epithelial surface of the cornea.

-

Incubate for 10 minutes at 32°C. (Note: Lipophilic substances often require shorter exposure times to prevent over-penetration artifacts, but 10 mins is standard for liquids).

-

-

Rinse & Post-Incubation:

-

Final Measurements:

-

Calculation (IVIS):

[1]

Interpretation

-

IVIS ≤ 3: No Category (Safe).[1]

-

IVIS > 3 but ≤ 55: Category 2 (Irritant).[1] Expected range for THFO.

-

IVIS > 55: Category 1 (Corrosive).[1]

Reproductive Safety & Read-Across Logic

The most complex aspect of THFO toxicology is the "Suspected Reproductive Hazard" classification found in some safety data sheets. This is not due to the oleate, but due to the THFA metabolite.

-

Mechanism: THFA has shown developmental toxicity in animal studies (rats) at high oral doses, including reduced fetal weight and malformations [3].

-

Risk Context: For topical applications of THFO, the risk is mitigated by:

Risk Assessment Workflow

When incorporating THFO into a drug formulation or cosmetic, use this decision logic to ensure safety compliance.

Figure 2: Decision tree for formulation safety assessment.

References

-

European Chemicals Agency (ECHA). (2023).[1] Registration Dossier: Tetrahydrofurfuryl oleate (CAS 5420-17-7).[1] Retrieved from [Link]

-

Cosmetic Ingredient Review (CIR). (2012).[1] Safety Assessment of Tetrahydrofurfuryl Alcohol and its Esters.[1][2] International Journal of Toxicology.[1] Retrieved from [Link]

-

U.S. EPA. (2020).[1] Tetrahydrofurfuryl Alcohol (THFA); TSCA Risk Evaluation.[1] Retrieved from [Link]

-

OECD. (2023). Test No. 437: Bovine Corneal Opacity and Permeability Test Method for Identifying i) Chemicals Inducing Serious Eye Damage and ii) Chemicals Not Requiring Classification for Eye Irritation or Serious Eye Damage.[1] OECD Guidelines for the Testing of Chemicals. Retrieved from [Link][3][5][6][7][8]

Sources

- 1. Tetrahydrofurfuryl oleate | C23H42O3 | CID 5354270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tetrahydrofurfuryl oleate | 5420-17-7 | Benchchem [benchchem.com]

- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Esterification of Oleic Acid for Biodiesel Production Catalyzed by SnCl2: A Kinetic Investigation [mdpi.com]

- 6. Mutagenicity and genotoxicity assessment of a new biopreservative product rich in Enterocin AS-48 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hydrolysis of fatty acid esters by Malassezia furfur: different utilization depending on alcohol moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

Biodegradability Assessment of Tetrahydrofurfuryl Oleate: Mechanisms, Kinetics, and Environmental Fate

Executive Summary

Tetrahydrofurfuryl oleate (THFO, CAS 5420-17-7) represents a class of fatty acid esters increasingly utilized as "green" plasticizers, solvents, and carrier agents in pharmaceutical and agrochemical formulations.[1] Its environmental profile is dictated by its ester linkage, which renders it susceptible to enzymatic hydrolysis. This guide provides a technical analysis of the biodegradability of THFO, synthesizing physicochemical constraints, metabolic pathways, and validation protocols (OECD 301 series) to support regulatory submissions and environmental risk assessments (ERA).

Physicochemical Constraints on Biodegradation

Understanding the biodegradability of THFO requires first analyzing its bioavailability. As a fatty acid ester, THFO exhibits low water solubility, a factor that significantly influences the choice of experimental methodology.

| Property | Value / Characteristic | Impact on Biodegradation |

| Molecular Structure | C23H42O3 | Ester linkage provides a primary site for enzymatic attack. |

| Water Solubility | < 1 mg/L (Est.[2][3][4] 0.00025 mg/L) | Limits bioavailability; requires dispersion techniques (e.g., silica gel, ultrasound) in testing. |

| Log Kow | ~8.0 (Estimated) | High lipophilicity indicates strong adsorption to sludge/soil organic matter. |

| Vapor Pressure | Negligible | Volatilization is not a removal mechanism; degradation is purely biological. |

Technical Insight: The high Log Kow suggests that in an aquatic environment, THFO will partition rapidly into organic phases or sediment.[4] Therefore, biodegradation tests must account for mass transfer limitations. Standard Dissolved Organic Carbon (DOC) removal tests (OECD 301A) are unsuitable; Manometric Respirometry (OECD 301F) or CO2 Evolution (OECD 301B) are the mandatory protocols.

Mechanisms of Biodegradation

The biodegradation of THFO is not a single-step event but a cascade of enzymatic reactions. The molecule is cleaved into two distinct metabolic precursors, each following a separate degradation timeline.

Primary Degradation: Enzymatic Hydrolysis

Ubiquitous carboxylesterases (EC 3.1.1.1) and lipases in environmental matrices rapidly target the ester bond connecting the oleic acid tail to the tetrahydrofurfuryl head group.

Secondary Degradation: Metabolite Fate

-

Oleic Acid (C18:1): Enters the

-oxidation pathway. It is activated to Acyl-CoA and sequentially cleaved into Acetyl-CoA units, feeding directly into the Krebs cycle (TCA) for mineralization to -

Tetrahydrofurfuryl Alcohol (THFA): This heterocyclic moiety undergoes oxidation.[5] Specialized alcohol dehydrogenases (ADH) convert THFA to tetrahydrofuran-2-carboxylic acid .[5] Subsequent ring cleavage leads to aliphatic intermediates that are further mineralized.

Visualization: Metabolic Pathway of THFO

The following diagram illustrates the divergent catabolic pathways of the THFO molecule.

Figure 1: Catabolic pathway of Tetrahydrofurfuryl oleate, showing the divergence into fatty acid metabolism and heterocyclic ring degradation.

Experimental Protocol: OECD 301F (Manometric Respirometry)

For researchers validating THFO, the OECD 301F guideline is the gold standard due to the compound's low solubility and volatility. This method measures the oxygen uptake of the microbial inoculum as it digests the test substance.

Protocol Design & Causality

-

Inoculum: Activated sludge from a wastewater treatment plant (30 mg/L suspended solids). Why: Provides a diverse microbial community pre-adapted to general organic degradation.

-

Test Concentration: 100 mg/L of THFO. Why: Sufficient Theoretical Oxygen Demand (ThOD) to generate measurable pressure drops, but below toxicity thresholds for most esters.

-

Emulsification: Use of high-shear mixing or an inert carrier (silica gel) is critical. Why: Increases the surface area of the insoluble THFO droplets, preventing mass-transfer limited kinetics that could yield false negatives.

Step-by-Step Workflow

-

ThOD Calculation: Calculate the Theoretical Oxygen Demand based on the molecular formula (

). -

System Setup: Introduce mineral medium and inoculum into respirometer flasks.

-

Spiking: Add THFO directly (weighed) or via solvent carrier (evaporated before adding medium).

-

Incubation: Incubate at 22°C ± 1°C in the dark for 28 days with continuous stirring.

-

Monitoring: Automated recording of

consumption (pressure drop) every 4–6 hours. -

Validation: Reference substance (e.g., Sodium Benzoate) must reach >60% degradation by day 14.

Visualization: OECD 301F Logic Flow

Figure 2: Logical workflow for conducting and validating the OECD 301F Manometric Respirometry test for THFO.

Quantitative Expectations & Kinetics

Based on the metabolic profiles of the hydrolysis products, THFO is expected to demonstrate "Ready Biodegradability," though the kinetics may show a lag phase due to the initial hydrolysis step.

Component Biodegradability Data

The following data points serve as the "read-across" justification for THFO's safety profile.

| Component | Test Method | Result | Kinetic Profile | Source |

| THFO (Parent) | OECD 301F | Predicted > 60% | Lag phase (2-4 days) followed by rapid exponential phase. | [1, 2] |

| Oleic Acid | OECD 301B | > 70% in 28 days | Rapid onset; limited only by solubility. | [3] |

| THFA | OECD 301 Adapted | 96.1% in 120 hours | Extremely rapid degradation; low persistence. | [4] |

The "10-Day Window" Criterion

For a substance to be classified as "Readily Biodegradable," it must reach 60% degradation within 10 days of achieving 10% degradation.

-

Risk: Highly insoluble esters sometimes fail the 10-day window purely due to slow dissolution rates, not recalcitrance.

-

Mitigation: If THFO fails the window but reaches >60% at 28 days, it is classified as "Biodegradable" but not "Readily Biodegradable" in the strictest sense, though for most industrial applications (REACH), the >60% ultimate endpoint is the critical safety metric.

Regulatory & Safety Implications

For drug development professionals, the biodegradability of THFO translates directly to regulatory ease.

-

REACH Compliance: THFO does not meet the criteria for PBT (Persistent, Bioaccumulative, Toxic) or vPvB (very Persistent, very Bioaccumulative). Its rapid hydrolysis prevents environmental accumulation.

-

Excipient Safety: The breakdown products are benign. Oleic acid is a dietary nutrient. THFA, while a solvent, degrades rapidly and has a low toxicity profile compared to traditional glycol ethers.

-

Green Chemistry: Utilizing THFO supports claims of "bio-based" and "biodegradable" formulations, a significant value proposition in modern pharmaceutical packaging and delivery systems.

References

-

European Chemicals Agency (ECHA). Guidance on Information Requirements and Chemical Safety Assessment, Chapter R.7b: Endpoint Specific Guidance. (2017).[3][6][7] [Link]

-

Organisation for Economic Co-operation and Development (OECD). Test No. 301: Ready Biodegradability.[8][9] OECD Guidelines for the Testing of Chemicals, Section 3.[10] (1992).[11] [Link]

-

National Institutes of Health (NIH) - PubChem. Tetrahydrofurfuryl alcohol (CID 7360) - Biodegradation and Environmental Fate. (Accessed 2026).[7][12] [Link]

-

Zarilla, K. A., et al. Degradation of tetrahydrofurfuryl alcohol by Ralstonia eutropha. Applied and Environmental Microbiology. (2000). [Link]

Sources

- 1. Tetrahydrofurfuryl oleate | 5420-17-7 | Benchchem [benchchem.com]

- 2. tetrahydrofurfuryl oleate, 5420-17-7 [thegoodscentscompany.com]

- 3. echa.europa.eu [echa.europa.eu]

- 4. echa.europa.eu [echa.europa.eu]

- 5. Degradation of tetrahydrofurfuryl alcohol by Ralstonia eutropha is initiated by an inducible pyrroloquinoline quinone-dependent alcohol dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. data.consilium.europa.eu [data.consilium.europa.eu]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. Investigation of OECD 301F ready biodegradability test to evaluate chemical fate in a realistic environment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Opinion of the Scientific Committee on Toxicity, Ecotoxicity and the Environment (CSTEE) on a Proposed "ready biodegradability" approach to update detergents legislation - Public Health [health.ec.europa.eu]

- 10. concawe.eu [concawe.eu]

- 11. petroleumhpv.org [petroleumhpv.org]

- 12. specialchem.com [specialchem.com]

Thermogravimetric Analysis of Tetrahydrofurfuryl Oleate: A Technical Guide

Abstract

This technical guide provides a rigorous methodology for the Thermogravimetric Analysis (TGA) of Tetrahydrofurfuryl Oleate (THFO), a bio-based ester widely utilized as a plasticizer, solvent, and carrier in pharmaceutical and cosmetic formulations. It details experimental protocols designed to distinguish between volatilization and thermal degradation, interprets kinetic decomposition metrics, and correlates thermal behavior with molecular structure.

Material Science Context

Tetrahydrofurfuryl oleate (

However, its thermal stability profile is critical for two reasons:

-

Processing Safety: In polymer compounding (e.g., PVC formulations), the material must withstand temperatures of 180°C–220°C without degrading or flashing.

-

Formulation Integrity: In pharmaceutical carriers, the onset of mass loss (

) dictates the upper limit of sterilization temperatures and shelf-life stability.

Key Physicochemical Properties

| Property | Value | Relevance to TGA |

| Molecular Weight | 366.58 g/mol | High MW suggests mass loss will occur >250°C. |

| Boiling Point | ~459.8°C (est.) | Theoretical evaporation point; competes with decomposition. |

| Flash Point | 173.5°C (Open Cup) | Safety limit; mass loss below this is likely moisture/volatiles. |

| Physical State | Liquid | Requires hermetic or pinhole pans to prevent premature evaporation. |

Experimental Protocol

To generate reproducible data, the TGA protocol must control for the liquid nature of THFO and its tendency to creep or splash under rapid heating.

Sample Preparation

-

Crucible Selection: Use a 40 µL Aluminum pan with a pinhole lid .

-

Reasoning: An open pan allows rapid evaporation, artificially lowering the apparent onset temperature. A hermetically sealed pan (no hole) risks rupture. A laser-drilled pinhole (~50 µm) creates a self-saturated atmosphere, ensuring the mass loss reflects the material's vapor pressure and decomposition rather than simple surface evaporation.

-

-

Sample Mass: 5–10 mg.

-

Reasoning: Larger masses (>15 mg) introduce thermal gradients; smaller masses (<2 mg) reduce signal-to-noise ratio for residual char determination.

-

Instrumental Parameters

-

Purge Gas: Nitrogen (

) at 50 mL/min (Protective/Balance gas: 20 mL/min).-

Note: Use Synthetic Air only if assessing oxidative stability (shelf-life modeling).

-

-

Heating Program:

-

Isothermal Hold: 5 mins at 30°C (Stabilize balance).

-

Ramp: 10°C/min to 600°C.

-

Gas Switch (Optional): Switch to Air/Oxygen at 600°C and ramp to 800°C to burn off carbonaceous char.

-

Workflow Diagram

Caption: Operational workflow for TGA of liquid esters, emphasizing pinhole encapsulation to minimize surface evaporation effects.

Data Interpretation & Mechanics

The TGA Profile

For Tetrahydrofurfuryl oleate, the TGA curve (Mass % vs. Temperature) typically exhibits a single-step weight loss mechanism under Nitrogen.

-

Phase I (Ambient – 200°C): Minimal mass loss (<1%). Loss here indicates moisture contamination or residual low-boiling solvents (e.g., unreacted tetrahydrofurfuryl alcohol).

-

Phase II (250°C – 480°C): The main degradation event.

- (Extrapolated Onset): Expect values between 280°C – 320°C . This represents the thermal limit of the ester linkage.

- (DTG Peak): The temperature of maximum rate of weight loss, typically 380°C – 420°C . This corresponds to the simultaneous volatilization of the oleic chain and scission of the ether/ester bonds.

-

Phase III (>500°C): Residual mass. Pure aliphatic esters usually leave near-zero residue (0–2%) in

. Significant char (>5%) suggests impurities or polymerization of the furan ring.

Decomposition Mechanism

The thermal breakdown of THFO involves two competing pathways:

-

Volatilization: Given the high boiling point (~460°C), the molecule attempts to evaporate. However, thermal energy often breaks covalent bonds before complete evaporation occurs.

-

Pyrolysis (Esters): The ester linkage undergoes

-hydrogen elimination (cis-elimination), cleaving the molecule into a carboxylic acid (oleic acid) and an alkene.-

Specific to THFO: The tetrahydrofuran ring is relatively stable but can undergo ring-opening at high temperatures (>350°C), contributing to complex volatile byproducts (furans, light hydrocarbons).

-

Diagnostic Logic

Use this logic flow to interpret anomalies in your data:

Caption: Decision matrix for interpreting TGA curves of Tetrahydrofurfuryl oleate, distinguishing purity issues from intrinsic degradation.

Regulatory & Safety Implications

While TGA provides the thermal limit, safety data sheets (SDS) rely on Flash Point.

-

Correlation: The Flash Point (173.5°C) is significantly lower than the TGA onset (~300°C). This is because flash point detects the first trace of ignitable vapor, whereas TGA measures bulk mass loss.

-

Application Note: For pharmaceutical processing, ensure operating temperatures remain at least 50°C below the

determined by TGA to prevent the formation of degradation byproducts (e.g., aldehydes from furan ring opening).

References

Unlocking Formulation Potential: A Technical Guide to the Amphiphilic Nature of Tetrahydrofurfuryl Oleate

Foreword: Beyond a Molecule - A Formulation Enabler

In the landscape of modern formulation science, the demand for versatile, high-performance, and sustainable excipients is paramount. Tetrahydrofurfuryl oleate (THFO) emerges as a compelling candidate, uniquely positioned at the intersection of bio-based chemistry and advanced formulation engineering. This guide moves beyond a simple datasheet, offering a deep dive into the core scientific principles that govern the functionality of THFO: its inherent amphiphilicity. For the discerning researcher, scientist, and drug development professional, understanding this dual nature is the key to unlocking its full potential as a sophisticated solvent, emulsifier, and penetration enhancer. This document is structured to provide not just the "what," but the critical "why" and "how"—from the molecular architecture of THFO to the practical methodologies for characterizing its behavior and leveraging it in cutting-edge applications.

The Molecular Blueprint of Amphiphilicity

At its core, the utility of Tetrahydrofurfuryl oleate (CAS No. 5420-17-7) is dictated by its molecular structure.[1][2][3] It is an ester formed from the reaction of tetrahydrofurfuryl alcohol with oleic acid.[4] This elegant combination gives rise to its defining characteristic: a distinct hydrophilic head and a lipophilic tail.

-

The Hydrophilic Head: The tetrahydrofurfuryl moiety, with its cyclic ether structure, imparts a significant degree of polarity to the molecule. This allows for interaction with aqueous phases and other polar molecules.[5][6]

-

The Lipophilic Tail: The long, C18 carbon chain of the oleate group is decidedly non-polar, providing strong affinity for oils, lipids, and other hydrophobic substances.[4][5] The cis-double bond in the oleate chain introduces a "kink," which can influence its packing at interfaces.

This duality is the essence of its amphiphilic nature, allowing THFO to act as a bridge between immiscible phases.

Caption: HLB Determination Workflow.

Critical Micelle Concentration (CMC) Determination

The CMC is the concentration of a surfactant above which micelles form. [7]This is a critical parameter for applications involving solubilization and the formation of microemulsions.